molecular formula C17H12ClN3O B258419 N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide

N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide

Cat. No.: B258419
M. Wt: 309.7 g/mol
InChI Key: GHHOEBBHVPFWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Acetamide Formation: The final step involves the acylation of the indole derivative with 4-chlorophenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(1H-indol-1-yl)acetamide: Lacks the cyano group.

    N-(4-bromophenyl)-2-(3-cyano-1H-indol-1-yl)acetamide: Has a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-2-(3-amino-1H-indol-1-yl)acetamide: Has an amino group instead of a cyano group.

Uniqueness

N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide is unique due to the presence of both the cyano group and the 4-chlorophenyl group, which may confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3-cyanoindol-1-yl)acetamide

InChI

InChI=1S/C17H12ClN3O/c18-13-5-7-14(8-6-13)20-17(22)11-21-10-12(9-19)15-3-1-2-4-16(15)21/h1-8,10H,11H2,(H,20,22)

InChI Key

GHHOEBBHVPFWCK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.